

# In-Depth Technical Guide: 4-n-Boc-amino-3-methoxy-phenylboronic acid

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## Compound of Interest

Compound Name: 4-n-Boc-amino-3-methoxy-phenylboronic acid

Cat. No.: B1334049

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-n-Boc-amino-3-methoxy-phenylboronic acid**, a key building block in modern organic synthesis. This document details its chemical properties, applications, and provides illustrative experimental protocols.

## Core Compound Properties

**4-n-Boc-amino-3-methoxy-phenylboronic acid** is a substituted phenylboronic acid that serves as a versatile reagent in organic chemistry, most notably in palladium-catalyzed cross-coupling reactions. The presence of the Boc-protected amine and the methoxy group allows for the introduction of a functionalized aromatic ring into a target molecule.

Property	Value	Reference
Molecular Weight	267.09 g/mol	[1]
Molecular Formula	C12H18BNO5	[1][2]
CAS Number	669713-95-5	[1][3]
IUPAC Name	[3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid	[1]
Purity	Typically ≥95.0%	[1]
Physical State	Solid	[1]

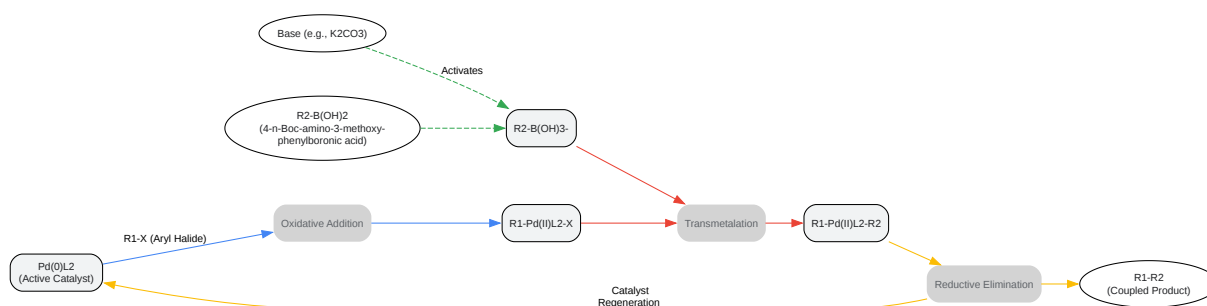
## Primary Application: Suzuki-Miyaura Cross-Coupling Reactions

The principal application of **4-n-Boc-amino-3-methoxy-phenylboronic acid** is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

The general scheme for a Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (such as a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.

## Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.



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### Suzuki-Miyaura Catalytic Cycle

## Experimental Protocols

While a specific, detailed experimental protocol for a reaction explicitly using **4-n-Boc-amino-3-methoxy-phenylboronic acid** is not readily available in the searched literature, a general procedure for a Suzuki-Miyaura coupling reaction with a similar substituted phenylboronic acid is provided below. This can be adapted by a skilled chemist for the title compound.

## General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with a Phenylboronic Acid

Materials:

- Aryl halide (1.0 eq)
- **4-n-Boc-amino-3-methoxy-phenylboronic acid** (1.1 - 1.5 eq)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, Pd(OAc)<sub>2</sub>, 1-5 mol%)

- Base (e.g.,  $K_2CO_3$ ,  $CS_2CO_3$ ,  $K_3PO_4$ , 2-3 eq)
- Solvent (e.g., Dioxane/Water, Toluene, DMF)

Procedure:

- To a flame-dried flask, add the aryl halide, **4-n-Boc-amino-3-methoxy-phenylboronic acid**, and the base.
- The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
- The degassed solvent is added, followed by the palladium catalyst.
- The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).
- Upon completion, the reaction is cooled to room temperature.
- The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel.

## Synthesis of Substituted Phenylboronic Acids

Substituted phenylboronic acids are typically synthesized via the reaction of a Grignard reagent, formed from the corresponding aryl bromide, with a trialkyl borate followed by acidic workup.

## Illustrative Synthesis of 4-Methoxyphenylboronic Acid

The following is a representative procedure for the synthesis of a similar boronic acid, which can provide insight into the synthesis of the title compound.

Materials:

- 4-Bromoanisole

- Magnesium turnings
- Dry Tetrahydrofuran (THF)
- Tri-isopropyl borate
- 10% Hydrochloric acid
- Ether

#### Procedure:

- A Grignard reagent is prepared from 4-bromoanisole and magnesium in dry THF.
- This solution is added dropwise to a cooled (-78 °C) solution of tri-isopropyl borate in dry THF under a nitrogen atmosphere.
- The reaction mixture is allowed to warm to room temperature overnight.
- The reaction is quenched with 10% hydrochloric acid.
- The product is extracted with ether, and the combined organic extracts are washed with water and dried.
- Removal of the solvent in vacuo yields the crude product, which can be recrystallized.

## Biological Relevance

While **4-n-Boc-amino-3-methoxy-phenylboronic acid** is a synthetic building block and not typically studied for its direct biological activity, it is an important precursor for the synthesis of biologically active molecules. The resulting biaryl structures are scaffolds for a wide range of therapeutic agents, including enzyme inhibitors and receptor antagonists. For instance, various boronic acid derivatives have been investigated for their antimicrobial and anticancer activities. The ability to introduce the methoxy and protected amine functionalities is crucial for tuning the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

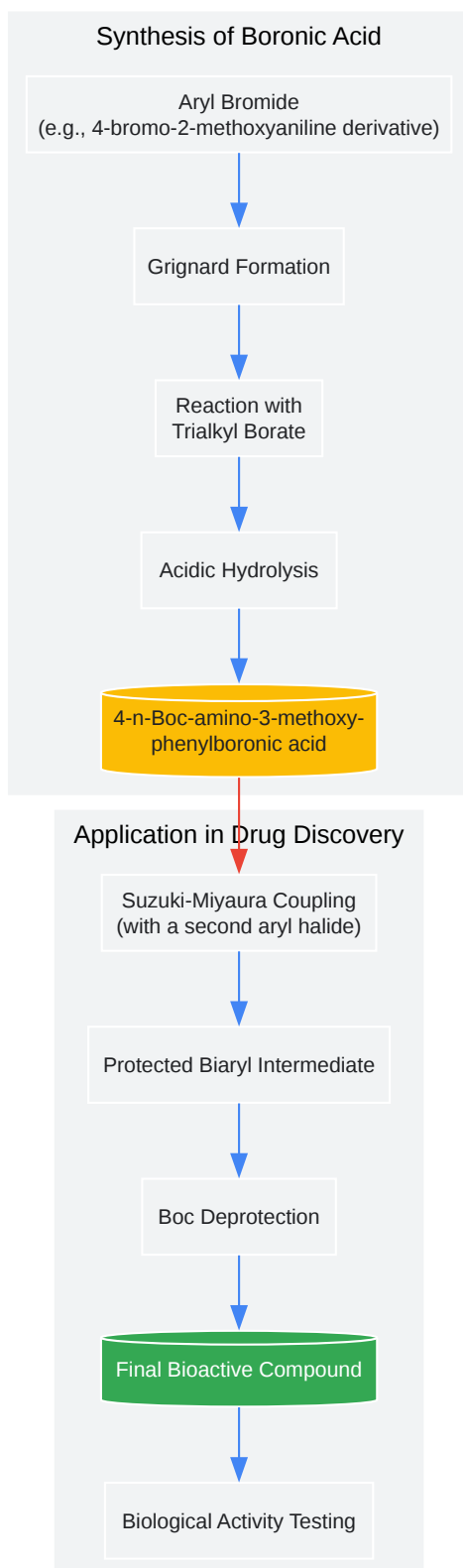
## Data Summary

The following table summarizes typical reactants and conditions for Suzuki-Miyaura cross-coupling reactions. The specific values will vary depending on the substrates and desired product.

Parameter	Typical Range/Value
Aryl Halide Reactivity	I > Br > OTf >> Cl
Boronic Acid Stoichiometry	1.1 - 1.5 equivalents
Palladium Catalyst Loading	1 - 5 mol%
Base	K <sub>2</sub> CO <sub>3</sub> , Cs <sub>2</sub> CO <sub>3</sub> , K <sub>3</sub> PO <sub>4</sub> , Na <sub>2</sub> CO <sub>3</sub>
Solvent System	Dioxane/H <sub>2</sub> O, Toluene, DMF, n-Propanol/H <sub>2</sub> O
Reaction Temperature	80 - 110 °C
Reaction Time	1 - 24 hours

## Logical Workflow for Synthesis and Application

The following diagram outlines the logical workflow from the synthesis of the boronic acid to its application in drug discovery.



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### Synthetic and Application Workflow

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## References

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- To cite this document: BenchChem. [In-Depth Technical Guide: 4-n-Boc-amino-3-methoxy-phenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1334049#4-n-boc-amino-3-methoxy-phenylboronic-acid-molecular-weight]

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